Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an ethyl ester group at the 4-position and a 3-methoxyphenyl group at the 2-position
Mechanism of Action
Target of Action
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, also known as 2-(3-METHOXY-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER, is a thiazole derivative. Thiazoles are found in many potent biologically active compounds Thiazole derivatives have been known to interact with various enzymes and receptors, including dna topoisomerase ii .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to various biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
The solubility and stability of thiazole derivatives can influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial and antifungal activities . Some thiazole derivatives have also shown significant anticancer activity when compared with standard drugs .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and activity of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 3-methoxybenzenethiol with 2-chloroethyl acetate, followed by dehydration and cyclization to form the thiazole ring . The reaction conditions typically involve heating the reactants in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives:
Ethyl 2-(4-methylphenyl)thiazole-4-carboxylate: Similar structure but with a methyl group instead of a methoxy group, leading to different electronic properties.
Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate: Positional isomer with the ester group at the 2-position instead of the 4-position, affecting its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLLTDYJCZTSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569502 | |
Record name | Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115299-08-6 | |
Record name | Ethyl 2-(3-methoxyphenyl)-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115299-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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